2-(1H-1,2,3-Benzotriazole-1-carbonyl)-6-methylphenol
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Overview
Description
2-(1H-1,2,3-Benzotriazole-1-carbonyl)-6-methylphenol is a chemical compound with the molecular formula C13H10N3O2 This compound is known for its unique structure, which includes a benzotriazole moiety linked to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazole-1-carbonyl)-6-methylphenol typically involves the reaction of 1H-1,2,3-benzotriazole-1-carbonyl chloride with 6-methylphenol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazole-1-carbonyl)-6-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzotriazole moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the benzotriazole ring under mild conditions.
Major Products
Oxidation: Quinones derived from the phenol group.
Reduction: Reduced forms of the benzotriazole moiety.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
2-(1H-1,2,3-Benzotriazole-1-carbonyl)-6-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazole-1-carbonyl)-6-methylphenol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzotriazole moiety is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol
- 3-(Benzotriazole-1-carbonyl)benzonitrile
Uniqueness
2-(1H-1,2,3-Benzotriazole-1-carbonyl)-6-methylphenol is unique due to the presence of a methyl group on the phenol ring, which can influence its reactivity and binding properties compared to similar compounds .
Properties
IUPAC Name |
benzotriazol-1-yl-(2-hydroxy-3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-5-4-6-10(13(9)18)14(19)17-12-8-3-2-7-11(12)15-16-17/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMFKHXVXPTMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2C3=CC=CC=C3N=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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